molecular formula C11H17NO2 B13060828 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione

Cat. No.: B13060828
M. Wt: 195.26 g/mol
InChI Key: AHWBJSWRAKOFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione is a sophisticated hybrid chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a nitrogen-containing heterocycle that is a privileged structure in pharmaceuticals, linked to a cycloheptane-1,3-dione moiety. The saturated, three-dimensional nature of the pyrrolidine ring is known to enhance molecular complexity and improve physicochemical parameters critical for drug candidates, such as solubility and the ability to form stereoselective interactions with biological targets . The 1,3-dione functional group is a versatile electron-accepting unit, making it a valuable precursor for synthesizing diverse heterocyclic systems with potential bioactivity . The primary research value of this compound lies in its potential as a novel scaffold for the development of enzyme inhibitors, particularly against bacterial targets. Recent high-throughput screening campaigns have identified the pyrrolidine-2,3-dione core as a novel, non-β-lactam inhibitor of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa , a critical target for combating multidrug-resistant Gram-negative bacteria . This suggests that related structures, such as this compound, hold significant promise for antibiotic discovery. Furthermore, the presence of the pyrrolidine ring makes it a candidate for exploring treatments for central nervous system (CNS) diseases, cancer, and metabolic disorders, as this scaffold is prevalent in many bioactive molecules . Researchers can functionalize this molecule at multiple sites—including the nitrogen atom of the pyrrolidine ring and the carbonyl groups of the dione—to explore structure-activity relationships and optimize binding to specific enantioselective proteins . This product is intended for research purposes as a key intermediate or building block in organic synthesis and hit-to-lead optimization programs. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-pyrrolidin-2-ylcycloheptane-1,3-dione

InChI

InChI=1S/C11H17NO2/c13-9-5-1-2-6-10(14)11(9)8-4-3-7-12-8/h8,11-12H,1-7H2

InChI Key

AHWBJSWRAKOFCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C(=O)C1)C2CCCN2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Pyrrolidin 2 Yl Cycloheptane 1,3 Dione and Its Structural Variants

Strategies for Constructing the Pyrrolidine (B122466) Moiety within the Hybrid System

The pyrrolidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products. nih.govnih.gov Its synthesis has been the subject of intensive research, leading to a variety of powerful and elegant methodologies.

Asymmetric Synthesis Approaches to Chiral Pyrrolidinyl Units

The stereochemistry of the pyrrolidine ring is often crucial for biological activity, making asymmetric synthesis a critical area of focus. nih.gov Catalytic asymmetric approaches provide an efficient means to access enantioenriched pyrrolidines. One prominent strategy is the asymmetric 'clip-cycle' reaction, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of an N-protected bis-homoallylic amine that has been 'clipped' to a thioacrylate. whiterose.ac.uk This method directly yields substituted pyrrolidine products with high enantiomeric excesses. whiterose.ac.uk

Another powerful tool is the asymmetric lithiation of N-Boc pyrrolidine, followed by quenching with an electrophile. whiterose.ac.uk However, this method often requires cryogenic temperatures and stoichiometric amounts of chiral ligands. whiterose.ac.uk Organocatalytic approaches, including asymmetric additions to nitroalkenes, represent a growing field for generating chiral pyrrolidine scaffolds. whiterose.ac.uk

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation

The [3+2] cycloaddition reaction, particularly using azomethine ylides, is one of the most versatile and widely employed methods for constructing the pyrrolidine core. nih.govrsc.org This reaction involves the combination of a 1,3-dipole (the azomethine ylide) with a dipolarophile, typically an alkene, to form the five-membered ring with a high degree of regio- and stereocontrol. nih.govnih.gov

Azomethine ylides can be generated through several methods, including the thermal ring-opening of aziridines or, more commonly, the condensation of an α-amino acid with an aldehyde or ketone. researchgate.net For instance, the decarboxylative condensation of an α-amino acid like sarcosine (B1681465) with a carbonyl compound generates an unstabilized azomethine ylide that can react with various dipolarophiles. nih.govmdpi.com The versatility of this approach allows for the synthesis of highly substituted and stereochemically diverse pyrrolidines. rsc.org Hydrogen-bond-assisted azomethine ylides have also been used in formal Huisgen 1,3-dipolar cycloadditions with substituted styrenes to afford highly functionalized pyrrolidin-2-ylidene derivatives. nih.govrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
Ylide PrecursorsDipolarophileConditionsOutcomeReference
Isatin, SarcosineBenzoimidazol-2-yl-3-phenylacrylonitrilesRefluxing ethanolSpiro[indoline-3,2′-pyrrolidines] nih.gov
Glycine-derived oxazolidin-5-onesN-phenylmaleimideHeatingPyrrolizidines / Indolizidines mdpi.com
2-(benzylamino)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)acetonitrilesβ-bromo-β-nitrostyrenes-Diastereoselective synthesis of highly substituted pyrrolidin-2-ylidene derivatives nih.gov

Functionalization and Derivatization of Pre-formed Pyrrolidine Scaffolds

An alternative to de novo ring construction is the modification of existing, readily available pyrrolidine scaffolds, such as the amino acid proline. nih.govresearchgate.net This strategy leverages the inherent chirality of the starting material to produce enantiopure derivatives. The nitrogen atom of the pyrrolidine ring confers basicity and nucleophilicity, allowing for a wide range of N-alkylation and N-acylation reactions. nih.gov Furthermore, the carbon framework can be functionalized through various C-H activation or lithiation-electrophile trapping sequences, providing access to a diverse array of substituted pyrrolidines that can subsequently be coupled to other molecular fragments. whiterose.ac.ukresearchgate.net

Ring-Opening/Cyclization Cascade Reactions Towards Pyrrolidine Derivatives

Innovative cascade reactions offer efficient pathways to complex molecular architectures from simple precursors. A notable example is the photo-promoted ring contraction of pyridines with silylborane. nih.gov This process proceeds through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which undergoes a photo-induced 1,2-silyl migration to form a 3-silylazomethine ylide. nih.gov This ylide then undergoes a thermally allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton, specifically an N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene structure. nih.gov This method provides a novel entry into functionalized pyrrolidine derivatives from simple aromatic heterocycles. nih.gov

Synthesis and Functionalization of the Cycloheptane-1,3-dione (B75613) Core

The cycloheptane-1,3-dione moiety serves as a versatile building block, with the two carbonyl groups providing handles for further chemical modification. Its synthesis requires methods capable of constructing medium-sized rings, which can be challenging.

Classical Condensation and Annulation Reactions for 1,3-Dione Construction

While many classical annulation reactions, such as the Robinson annulation, are famous for constructing six-membered rings, other strategies are required for seven-membered systems. masterorganicchemistry.comwikipedia.org The Robinson annulation typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.org

For the specific construction of cycloheptane-1,3-dione, a highly effective method involves a reductive ring expansion of a bicyclic precursor. orgsyn.org A practical, large-scale synthesis starts with the [2+2] cycloaddition of dichloroketene (B1203229) (generated in situ from dichloroacetyl chloride and triethylamine) with 1-trimethylsilyloxycyclopentene. orgsyn.org The resulting bicyclo[3.2.0]heptan-6-one derivative is then subjected to a reductive dechlorination and ring expansion. This transformation can be achieved in a single pot using a zinc/acetic acid system in aqueous isopropanol, which effects the reduction, desilylation, and ring expansion to yield cycloheptane-1,3-dione. orgsyn.org

Table 2: Key Steps in the Synthesis of Cycloheptane-1,3-dione
StepReactantsKey ReagentsIntermediate/ProductReference
1. Cycloaddition1-trimethylsilyloxycyclopentene, Dichloroacetyl chlorideTriethylamine1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one orgsyn.org
2. Reductive Ring ExpansionBicyclic adduct from Step 1Zinc, Acetic Acid, aq. 2-propanolCycloheptane-1,3-dione orgsyn.org

Domino Michael-Aldol Annulations with Cycloalkanediones

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer a highly efficient route to complex cyclic systems. The Michael-Aldol domino sequence is particularly powerful for the synthesis of functionalized carbocycles from acyclic precursors. nih.gov In the context of cycloalkanedione derivatives, this strategy can be envisioned for constructing densely functionalized ring systems.

The reaction typically begins with a Michael addition of a nucleophile, such as the enolate of a cycloalkanedione, to an α,β-unsaturated carbonyl compound (a Michael acceptor). The resulting enolate intermediate is positioned to undergo a subsequent intramolecular aldol reaction, leading to the formation of a new ring fused or appended to the original cycloalkane. nih.gov For the synthesis of a scaffold like 2-(pyrrolidin-2-yl)cycloheptane-1,3-dione, a hypothetical domino pathway could involve the reaction of cycloheptane-1,3-dione with a Michael acceptor bearing a pyrrolidine moiety.

Mechanistic studies suggest that the diastereoselectivity of such cyclizations can be governed by Curtin–Hammett kinetics, where the stereochemical outcome is determined by the relative rates of the irreversible aldolization of rapidly equilibrating diastereomeric Michael adducts. nih.gov The choice of catalyst, whether organocatalytic (e.g., bifunctional iminophosphoranes or pyrrolidine derivatives) or base-mediated, is critical in controlling the enantioselectivity and diastereoselectivity of the process. nih.govrsc.org

Table 1: Key Features of Domino Michael-Aldol Reactions for Cyclohexanone (B45756) Synthesis
Catalyst/MediatorSubstratesKey OutcomeReference
Bifunctional Iminophosphorane (BIMP)Trisubstituted electrophilic alkenes and γ-nitroketonesHigh diastereoselection (>20:1) and enantioselectivity (>99:1) for cyclohexanols. nih.gov
(S)-1-(2-pyrrolidinylmethyl) pyrrolidineEnals and α,α′-diaryl-substituted acetonesAccess to enantioenriched 2,5,6-trisubstituted-3-hydroxy cyclohexanones. rsc.org
Potassium (K)-enolateα-(aryl/alkyl)methylidene-β-keto esters or β-diketonesExcellent diastereoselectivity (de > 99%) for functionalized cyclohexanone derivatives. nih.gov

Strategies for Introducing Substituents at the C2 Position of Cycloalkane-1,3-diones

The C2 position of cycloalkane-1,3-diones is a versatile handle for introducing a wide range of substituents due to the acidity of its methylene (B1212753) protons. The formation of an enolate at this position facilitates various carbon-carbon bond-forming reactions, which are fundamental to elaborating the dione (B5365651) core.

Common strategies for C2 functionalization include:

C-Alkylation: Direct alkylation of the dione with alkyl halides under basic conditions. This is a classical and straightforward method for introducing simple alkyl chains.

C-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to produce 2-acylcycloalkane-1,3-diones. acs.org These intermediates are valuable for further transformations. One-pot C-acylation using unactivated carboxylic acids has also been explored. acs.org

Condensation Reactions: Knoevenagel-type condensation with aldehydes and ketones can introduce alkylidene substituents at the C2 position.

Michael Addition: The enolate of the cycloalkanedione can act as a nucleophile in Michael additions to α,β-unsaturated systems, forging a C-C bond at the C2 position.

Photocatalytic Cyclizations: 2-Alkenyl-substituted cycloalkane-1,3-diones can undergo intramolecular additions onto the double bond when irradiated with visible light in the presence of a photocatalyst, leading to spirocyclic products. thieme-connect.comtum.de This demonstrates a modern approach to installing complex bicyclic systems at C2.

The synthesis of this compound requires the specific introduction of a pyrrolidin-2-yl group at this C2 position, a transformation that could be achieved through nucleophilic substitution using a pyrrolidine with a leaving group or via conjugate addition strategies.

Table 2: Methodologies for C2-Substitution of Cycloalkane-1,3-diones
MethodologyReagentsProduct TypeReference
C-AcylationUnactivated carboxylic acids2-Acylcycloalkane-1,3-diones acs.org
Photocatalytic SpirocyclizationIr-based or organic photocatalyst, visible lightSpirocyclic diones thieme-connect.comtum.de
Condensation/AlkylationCarbon disulfide, diiodomethaneKetene dithioacetals nih.gov

Biocatalytic Pathways for Cycloalkanedione Derivatives

Several classes of enzymes are relevant for the synthesis of building blocks for this compound:

Oxidoreductases: Ene-reductases can perform highly stereoselective reduction of C=C bonds in α,β-unsaturated cycloalkanediones, establishing chiral centers. nih.govpolimi.it Alcohol dehydrogenases can reduce one of the ketone functionalities with high selectivity.

Monooxygenases: Enzymes such as cyclohexanone monooxygenase (CHMON) can catalyze Baeyer-Villiger oxidation of cycloalkanones to lactones, demonstrating the ability of enzymes to process cyclic ketone substrates. nih.gov

Amine-Synthesizing Enzymes: The chiral pyrrolidine fragment is amenable to biocatalytic synthesis. Transaminases or reductive aminases can be used to produce chiral amines from keto-precursors, setting the critical stereocenter at the C2 position of the pyrrolidine ring. youtube.com

These biocatalytic methods can be employed to prepare chiral starting materials in high enantiomeric purity, which can then be carried forward in a chemoenzymatic synthesis of the final target molecule.

Table 3: Potential Biocatalytic Transformations for Precursors
Enzyme ClassTransformationRelevance to SynthesisReference
Ene-reductases (ERs)Asymmetric reduction of C=C bondsStereoselective synthesis of chiral cycloalkanone intermediates. nih.govpolimi.it
Reductive Aminases (RedAms)Conversion of ketones to chiral aminesEnantioselective synthesis of the pyrrolidine-2-yl fragment. youtube.com
Cytochrome P450 MonooxygenasesHydroxylation of cycloalkanesFunctionalization of the cycloheptane (B1346806) ring to facilitate dione synthesis. nih.gov

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

The assembly of the hybrid this compound scaffold requires strategies that can efficiently and selectively connect the two distinct heterocyclic and carbocyclic fragments. Both convergent approaches, where the two fragments are prepared separately and then coupled, and divergent approaches, where a common intermediate is elaborated, are viable. This section explores methods for the direct construction of this molecular architecture.

Selective Coupling Reactions Between Pyrrolidinyl and Cycloheptane-1,3-dione Fragments

A convergent synthesis hinges on the final coupling step between the two key building blocks. The primary challenge is to form the C-C bond between the C2 position of the cycloheptane-1,3-dione and the C2 position of the pyrrolidine ring selectively. Plausible strategies based on established organic reactions include:

Mannich-type Reaction: A three-component reaction between cycloheptane-1,3-dione (acting as the nucleophile), a suitable aldehyde (e.g., formaldehyde), and a pyrrolidine derivative could form the desired C-C bond.

Michael Addition: The enolate of cycloheptane-1,3-dione could be added to a pyrrolidine-derived Michael acceptor, such as an N-acyl-2-vinylpyrrolidinium species. This approach ensures the correct regiochemistry of the bond formation.

Nucleophilic Substitution: A pre-functionalized pyrrolidine bearing a good leaving group at the C2 position could be displaced by the cycloheptane-1,3-dione enolate. This requires the synthesis of a suitably activated and stereochemically defined pyrrolidine precursor.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly convergent synthetic strategies that combine three or more starting materials in a single pot to form a complex product that incorporates substantial portions of all reactants. researchgate.net MCRs are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity.

For the this compound scaffold, an MCR approach based on a [3+2] cycloaddition is particularly attractive. This could involve the in situ generation of an azomethine ylide from an amino acid like proline (or a derivative). nih.govnih.gov The azomethine ylide, a 1,3-dipole, could then react with a dipolarophile derived from cycloheptane-1,3-dione, such as a 2-alkylidene-cycloheptane-1,3-dione. This one-pot process would assemble the core pyrrolidine ring and attach it to the cycloheptane dione at the C2 position in a single, often highly stereoselective, transformation. nih.govresearchgate.net

Table 4: Comparison of Convergent and MCR Approaches
ApproachDescriptionAdvantagesChallenges
Convergent CouplingSeparate synthesis of fragments followed by a final coupling step.Allows for optimization of each fragment's synthesis.Final coupling step may be low-yielding or lack selectivity.
Multi-Component Reaction (MCR)One-pot reaction combining three or more starting materials.High step and atom economy; rapid scaffold assembly.Requires careful optimization; mechanism can be complex.

Chemo-, Regio-, and Stereoselective Considerations in Hybrid System Synthesis

The synthesis of a complex molecule like this compound is fraught with selectivity challenges that must be carefully controlled to obtain the desired product.

Chemoselectivity: The cycloheptane-1,3-dione moiety possesses multiple reactive sites: two carbonyl groups and the acidic C2-protons. Synthetic methods must selectively target C-C bond formation at the C2-position without competing O-alkylation or undesired reactions at the carbonyls. For instance, the choice of base and reaction conditions is critical to favor C-alkylation over O-alkylation.

Regioselectivity: In reactions like the [3+2] cycloaddition, the relative orientation of the dipole (azomethine ylide) and the dipolarophile (the cycloheptanedione derivative) must be controlled to yield the correct constitutional isomer. nih.gov Density functional theory (DFT) calculations can be employed to predict whether the reaction is under kinetic or thermodynamic control, which helps in understanding and optimizing the observed regioselectivity. nih.gov

Stereoselectivity: The target molecule contains at least two stereocenters, one at the C2 position of the pyrrolidine ring and one at the C2 position of the cycloheptane ring where the two rings are joined.

Diastereoselectivity: The approach of the nucleophile (or dipole) to the cycloheptanedione must be controlled relative to the existing stereocenter on the pyrrolidine ring. This can be influenced by steric hindrance or by using chiral catalysts that create a specific chiral environment for the reaction.

Enantioselectivity: To obtain an enantiomerically pure product, the synthesis must start from a chiral, non-racemic precursor (such as L-proline) or employ an asymmetric catalyst. rsc.org The use of chiral ligands with metal catalysts in [3+2] cycloadditions has proven effective for achieving high enantioselectivity (up to >99% ee) in the synthesis of spiro-pyrrolidines. nih.gov

Successfully navigating these selectivity issues is paramount to developing a viable and efficient synthesis of this compound and its analogs.

Application of Organocatalysis and Metal-Catalyzed Reactions in Scaffold Construction

The construction of the this compound scaffold, which marries a heterocyclic pyrrolidine ring with a seven-membered carbocyclic dione, presents a unique synthetic challenge. While direct synthesis of this specific molecule is not extensively documented in publicly available literature, its construction can be envisioned through modern synthetic strategies, primarily leveraging the power of organocatalysis and metal-catalyzed reactions. These methodologies offer precise control over stereochemistry and functional group tolerance, which are crucial for the synthesis of complex molecules.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures. For the construction of the this compound scaffold, an organocatalytic Michael addition represents a highly plausible and strategic approach. In this scenario, cycloheptane-1,3-dione would act as the nucleophile, adding to an electrophilic pyrrolidine precursor.

Cyclic 1,3-diones are known to be excellent nucleophiles in organocatalytic reactions, such as Michael additions to various acceptors. beilstein-journals.orgnih.gov For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been successfully achieved using a multifunctional squaramide catalyst, yielding products with high enantioselectivities. beilstein-journals.orgnih.gov Similarly, cascade reactions of cyclohexane-1,3-dione with α,β-unsaturated aldehydes have been reported. nih.gov

Drawing parallels from these established methodologies, a potential organocatalytic route to the target scaffold could involve the reaction of cycloheptane-1,3-dione with a suitable pyrrolidine-based Michael acceptor, such as a vinylpyrrolidinium species, generated in situ. A chiral organocatalyst, for example, a derivative of proline or a cinchona alkaloid, could be employed to control the stereochemistry of the newly formed C-C bond.

A hypothetical organocatalytic Michael addition is depicted below:

Reaction Scheme:

The success of this reaction would depend on the careful selection of the organocatalyst and reaction conditions to ensure high yields and stereoselectivity. The table below summarizes relevant findings from the literature on organocatalytic Michael additions of cyclic diones, which could inform the development of a synthesis for the target molecule.

Table 1: Organocatalytic Michael Additions of Cyclic Diones

NucleophileElectrophileCatalystProductKey FindingsReference
Cyclopentane-1,2-dioneAlkylidene OxindoleSquaramideMichael AdductHigh enantioselectivities and moderate diastereoselectivities. beilstein-journals.orgnih.gov
Cyclohexane-1,3-dioneα,β-Unsaturated AldehydeProline DerivativeCascade ProductEfficient formation of fused cycles. nih.gov
Indane-1,3-dioneNitrostyrenePrimary Amine-based Ts-DPENMichael AdductGood enantioselectivities and diastereoselectivities. mdpi.com

Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of the C-C bond between the pyrrolidine and cycloheptane-1,3-dione rings. Specifically, the α-arylation or α-heteroarylation of β-dicarbonyl compounds is a well-established strategy.

Research has demonstrated the feasibility of palladium-catalyzed α-arylation of cyclic β-dicarbonyl compounds, including seven-membered ring systems. nih.gov For example, the coupling of various aryl halides with a 1,4-diazepane-5,7-dione, a seven-membered ring containing a 1,3-dione motif, proceeded efficiently in the presence of a palladium catalyst. nih.gov This suggests that a similar strategy could be employed for the direct coupling of a suitably functionalized pyrrolidine derivative with cycloheptane-1,3-dione.

A potential metal-catalyzed approach would involve the reaction of cycloheptane-1,3-dione with a pyrrolidine derivative bearing a leaving group (e.g., a halide or triflate) at the 2-position, in the presence of a palladium or copper catalyst.

Reaction Scheme:

The synthesis of 2-phenylcycloheptane-1,3-dione has been reported via a copper-catalyzed arylation, lending further support to the viability of this approach for introducing substituents at the 2-position of the cycloheptane-1,3-dione ring. researchgate.net The choice of metal catalyst, ligand, and base would be critical in optimizing the reaction yield and minimizing side products.

The table below summarizes relevant examples of metal-catalyzed α-arylations of cyclic β-dicarbonyl compounds.

Table 2: Metal-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds

β-Dicarbonyl CompoundCoupling PartnerCatalyst SystemProductKey FindingsReference
Cyclohexane-1,3-dioneAryl IodideCuI/L-proline, Cs2CO32-Aryl-1,3-dicarbonylGood yields for arylation of activated methylene compounds. organic-chemistry.org
1,4-Diazepane-5,7-dione (seven-membered ring)Aryl IodidePd(t-Bu3P)26-Aryl-1,4-diazepane-5,7-dioneEfficient coupling with para- and meta-substituted aryl halides. nih.gov
2-NitrocyclohexanoneDiaryliodonium SaltTransition-metal-freeTertiary α-aryl, α-nitro ketoneConcise synthesis of tiletamine. rsc.org

Elucidation of Molecular Structure, Stereochemistry, and Conformational Dynamics of 2 Pyrrolidin 2 Yl Cycloheptane 1,3 Dione Analogues

Stereochemical Assignment and Diastereoselective Control in Synthesis

The synthesis of 2-(pyrrolidin-2-yl)cycloheptane-1,3-dione analogues inherently involves the creation of at least one stereocenter at the point of attachment between the two rings (C-2 of the pyrrolidine (B122466) and C-2 of the cycloheptane-1,3-dione). The pyrrolidine ring itself can possess additional stereocenters depending on substitution. Consequently, the synthesis of these molecules demands careful consideration of stereochemical control to obtain specific diastereomers.

Diastereoselective synthesis of substituted pyrrolidines is often achieved through cycloaddition reactions, where the stereochemical outcome is dictated by the geometry of the reactants and the reaction conditions. For instance, 1,3-dipolar cycloadditions of azomethine ylides with olefinic substrates are a powerful tool for constructing the pyrrolidine ring with a high degree of stereocontrol. The facial selectivity of the cycloaddition can be influenced by chiral auxiliaries or catalysts, leading to the preferential formation of one diastereomer over others.

In the context of synthesizing this compound analogues, a plausible strategy would involve the conjugate addition of a pyrrolidine derivative to a cycloheptenone precursor, followed by further functionalization. The stereochemical outcome of the initial addition would be crucial in establishing the relative stereochemistry between the two rings. The choice of reagents and reaction conditions, such as the use of chiral ligands or organocatalysts, would be paramount in achieving diastereoselective control. The relative stereochemistry of the final product is typically assigned using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, which can provide through-space correlations between protons on the two rings, thereby confirming their relative orientation.

Conformational Analysis of the Cycloheptane-1,3-dione (B75613) Ring System

The cycloheptane (B1346806) ring is known for its conformational flexibility, existing in a variety of twist-chair and twist-boat conformations that are readily interconvertible. The energy barrier between these conformations is relatively low, leading to a dynamic system at room temperature. The introduction of two carbonyl groups at the 1 and 3 positions imposes significant conformational constraints on the cycloheptane ring in this compound.

The presence of the sp²-hybridized carbonyl carbons alters the bond angles and torsional strains within the seven-membered ring. Theoretical studies on related cycloalkanediones suggest that the ring will adopt a conformation that minimizes steric interactions and torsional strain, while optimizing the alignment of the carbonyl dipoles. It is likely that the cycloheptane-1,3-dione moiety will favor a limited set of conformations, potentially a distorted chair or boat form, to accommodate the planar nature of the dione (B5365651) functionality. The bulky pyrrolidinyl substituent at the 2-position will further influence the conformational equilibrium, likely favoring a conformation where this substituent occupies a pseudo-equatorial position to minimize steric hindrance.

Pseudorotation and Three-Dimensional Coverage of the Pyrrolidine Moiety in the Hybrid System

The saturated five-membered pyrrolidine ring is not planar and undergoes a low-energy conformational change known as pseudorotation. This process involves a continuous series of out-of-plane puckering motions of the ring atoms, leading to a variety of envelope and twist conformations. This dynamic behavior allows the substituents on the pyrrolidine ring to explore a significant three-dimensional space, a property that is often exploited in drug design to optimize interactions with biological targets.

Advanced Spectroscopic Characterization for Structural Proof

The unambiguous determination of the structure, including the stereochemistry and conformational details, of this compound analogues relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, HMBC, and NOESY) is required to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.5 - 3.7m1HH-2 (pyrrolidine)
2.8 - 3.2m2HH-5 (pyrrolidine)
2.5 - 2.7m1HH-2 (cycloheptane)
2.2 - 2.4m4HH-4, H-7 (cycloheptane)
1.7 - 2.1m4HH-3, H-4 (pyrrolidine)
1.4 - 1.7m4HH-5, H-6 (cycloheptane)
1.9br s1HN-H (pyrrolidine)

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
210 - 215C=O (C-1, C-3 cycloheptane)
60 - 65C-2 (pyrrolidine)
55 - 60C-2 (cycloheptane)
45 - 50C-5 (pyrrolidine)
40 - 45C-4, C-7 (cycloheptane)
25 - 35C-3, C-4 (pyrrolidine)
20 - 30C-5, C-6 (cycloheptane)

Note: The chemical shifts are approximate and would be highly dependent on the solvent and any substituents present.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected. Alpha-cleavage adjacent to the carbonyl groups in the cycloheptane ring is a common fragmentation for ketones. Similarly, cleavage of the C-C bond adjacent to the nitrogen in the pyrrolidine ring is a typical fragmentation pathway for amines. The loss of the entire pyrrolidine or cycloheptanedione moiety as a neutral fragment could also be observed.

Hypothetical Mass Spectrometry Fragmentation Data

m/zProposed Fragment
[M]+•Molecular ion
[M - 28]+•Loss of CO
[M - C₄H₈N]+Loss of pyrrolidinyl radical
[M - C₇H₉O₂]+Loss of cycloheptanedionyl radical
[C₄H₈N]+Pyrrolidinyl cation

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the β-diketone moiety within the seven-membered ring and the secondary amine of the pyrrolidine ring.

The cycloheptane-1,3-dione portion of the molecule is a β-diketone, which can exist in equilibrium between the diketo and enol tautomeric forms. This tautomerism significantly influences the IR spectrum, particularly in the carbonyl (C=O) and hydroxyl (O-H) stretching regions.

In the diketo form, two distinct carbonyl stretching vibrations are anticipated. Saturated aliphatic ketones typically exhibit a strong C=O stretching band around 1715 cm⁻¹ vscht.czlibretexts.org. For β-diketones, these absorptions are often observed in the range of 1687–1790 cm⁻¹ mdpi.com. The seven-membered ring may influence the precise wavenumber.

The enol form would be characterized by a strong, broad O-H stretching band in the region of 3200-2500 cm⁻¹, resulting from the intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. Additionally, the C=O stretching frequency of the conjugated carbonyl group in the enol form is expected to appear at a lower wavenumber, typically between 1580 and 1640 cm⁻¹, due to the delocalization of electron density mdpi.com.

The pyrrolidine ring introduces a secondary amine (N-H) group. This will give rise to a moderate N-H stretching vibration, which for saturated cyclic amines typically appears in the 3500-3300 cm⁻¹ region. The corresponding N-H bending vibration is expected in the range of 1650-1580 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring are anticipated to be in the fingerprint region, generally between 1250 and 1020 cm⁻¹.

The aliphatic C-H stretching vibrations from both the cycloheptane and pyrrolidine rings are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. C-H bending vibrations will be observed in the 1470-1350 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups and data from analogous structures.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
O-H (Enol form)Stretching (intramolecular H-bond)3200 - 2500Strong, Broad
N-H (Pyrrolidine)Stretching3500 - 3300Moderate
C-H (Aliphatic)Stretching2950 - 2850Strong
C=O (Diketo form)Stretching1725 - 1705Strong
C=O (Diketo form)Stretching1700 - 1680Strong
C=O (Enol form)Stretching (conjugated)1640 - 1580Strong
N-H (Pyrrolidine)Bending1650 - 1580Moderate
C-H (Aliphatic)Bending1470 - 1350Moderate
C-N (Pyrrolidine)Stretching1250 - 1020Moderate

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can unambiguously establish the absolute configuration of chiral centers and provide precise details about the molecule's preferred conformation in the solid state nih.gov. For this compound, which possesses at least one stereocenter at the C2 position of the pyrrolidine ring, X-ray crystallography would be invaluable for elucidating its stereochemistry and conformational dynamics.

A single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's geometry. This would allow for the unequivocal assignment of the absolute configuration (R or S) at the chiral carbon atom where the pyrrolidine ring attaches to the cycloheptane ring.

The conformation of both the cycloheptane and pyrrolidine rings in the solid state would be revealed. The seven-membered cycloheptane ring is flexible and can adopt several low-energy conformations, such as the twist-chair and chair forms. The substitution pattern and intermolecular interactions in the crystal lattice will determine which conformation is adopted.

The five-membered pyrrolidine ring is also non-planar and typically adopts an envelope or twist (half-chair) conformation nih.gov. The substitution at the C2 position will influence the puckering of the ring. The relative orientation of the pyrrolidine and cycloheptane rings will also be determined, including the torsion angle of the C-C bond connecting the two rings.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group of the pyrrolidine and the carbonyl or enolic hydroxyl groups of the diketone. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

While specific crystallographic data for this compound is not available, data from related structures can provide insights into expected parameters. The following table presents a hypothetical set of crystal data parameters that could be obtained from an X-ray crystallographic study.

ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)Unit cell dimensions.a = 10.5, b = 8.2, c = 14.1
α, β, γ (°)Unit cell angles.α = 90, β = 105.3, γ = 90
V (ų)Volume of the unit cell.1170
ZNumber of molecules in the unit cell.4
Dcalc (g/cm³)Calculated crystal density.1.25

Mechanistic Investigations of Biological Activities Mediated by 2 Pyrrolidin 2 Yl Cycloheptane 1,3 Dione Analogues

Identification and Characterization of Molecular Targets

The initial step in understanding the mechanism of action of a bioactive compound is the identification and characterization of its molecular targets. For analogues of 2-(pyrrolidin-2-yl)cycloheptane-1,3-dione, this has been achieved through a combination of enzyme inhibition studies, receptor binding assays, and investigations into their interactions with nucleic acids and proteins.

Analogues of this compound, particularly those belonging to the pyrrolidine-2,3-dione and pyrrolidine-2,5-dione classes, have been investigated for their ability to inhibit a range of enzymes implicated in various diseases.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) : While direct studies on pyrrolidine (B122466) dione (B5365651) analogues as HPPD inhibitors are not extensively documented, the structural similarity of the dione functionality to known diketone and triketone HPPD inhibitors suggests a potential for interaction. nih.govresearchgate.net HPPD inhibitors are used as herbicides and are being explored for therapeutic applications. nih.gov Kinetic analysis of HPPD from Arabidopsis thaliana has revealed the formation of transient species during catalysis, providing a basis for understanding inhibitor binding. nih.gov

Cyclooxygenases (COX) : N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2). nih.gov One study reported a compound from this class with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5 for COX-2 over COX-1, indicating a high degree of selectivity. nih.gov This selective inhibition is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

Cyclin-Dependent Kinases (CDKs) : Pyrrolidine-2,3-dione derivatives have been identified through computational simulations as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease pathology. nih.gov These compounds are proposed to occupy the ATP-binding site of Cdk5. nih.gov Other studies have explored various scaffolds, including 3-hydrazonoindolin-2-one, as CDK2 inhibitors for anti-cancer applications, with some compounds exhibiting EC₅₀ values in the low micromolar range. mdpi.com The inhibition of CDKs is a key strategy in cancer therapy as it can halt the proliferation of tumor cells. wisdomlib.org

Microsomal Prostaglandin E Synthase-1 (mPGES-1) : The inhibition of mPGES-1 is a promising strategy for treating inflammation by selectively reducing the production of prostaglandin E₂ (PGE₂). nih.govnih.gov While specific kinetic data for this compound analogues are limited, the broader class of pyrrolidine-2,3-dione derivatives has been suggested as potential mPGES-1 inhibitors. researchgate.net

Table 1: Enzyme Inhibition Data for Pyrrolidine Dione Analogues

Enzyme TargetCompound ClassKey FindingsReference
COX-2N-substituted pyrrolidine-2,5-dionesPotent and selective inhibition (IC₅₀ = 0.98 µM, SI = 31.5) nih.gov
CDK5/p25Pyrrolidine-2,3-dionesIdentified as novel inhibitors via computational screening nih.gov
CDK23-Hydrazonoindolin-2-oneModerate potency (EC₅₀ = 6.32 µM) mdpi.com
mPGES-1Pyrrolidine-2,3-dionesSuggested as potential inhibitors researchgate.net

Analogues of this compound have demonstrated the ability to bind to and modulate the activity of various cell surface receptors, highlighting their potential in treating a range of conditions from cancer metastasis to neurological disorders.

CXCR4 Receptor : A series of novel CXCR4 antagonists based on a pyrrolidine scaffold has been developed. nih.gov One representative compound displayed a potent binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM in a competitive binding assay using a fluorescent antibody. nih.gov This compound also effectively inhibited CXCL12-induced cytosolic calcium flux with an IC₅₀ of 0.25 nM, demonstrating its antagonistic activity. nih.gov The interaction of ligands with the CXCR4 receptor is complex, involving binding to the N-terminus and extracellular loops of the receptor. nih.gov

Serotonin Receptors (5-HT1A and 5-HT2A) : Derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione have been synthesized and evaluated for their affinity to 5-HT1A and 5-HT2A receptors. nih.gov While exhibiting moderate to low affinity for the 5-HT1A receptor, some of these compounds demonstrated high affinity for the 5-HT2A receptor, with Kᵢ values as low as 15 nM, and acted as antagonists. nih.gov Other fused pyrrolidone derivatives have shown nanomolar affinity for the 5-HT1A receptor, acting as agonists. nih.gov The binding of these ligands to serotonin receptors is influenced by their stereochemistry, with different enantiomers exhibiting varying potencies. unimore.it

Table 2: Receptor Binding Data for Pyrrolidine Dione Analogues

Receptor TargetCompound ClassBinding Affinity (IC₅₀ / Kᵢ)Functional ActivityReference
CXCR4Pyrrolidine-based antagonistsIC₅₀ = 79 nMAntagonist nih.gov
5-HT2A3-Spiro-cyclohexanepyrrolidine-2,5-dionesKᵢ = 15 nMAntagonist nih.gov
5-HT1AFused pyrrolidonesNanomolar affinityAgonist nih.gov

The interaction of small molecules with macromolecules such as DNA and proteins is crucial for their pharmacokinetic and pharmacodynamic properties. Studies on compounds structurally related to this compound have provided insights into these interactions.

Interaction with DNA : Molecular docking studies have been employed to investigate the binding of pyrrolidine-based compounds to DNA. researchgate.netfrontiersin.org These studies suggest that such compounds can interact with the DNA double helix, potentially leading to cytotoxic effects. The binding modes can vary, including intercalation and groove binding. researchgate.net

Interaction with Bovine Serum Albumin (BSA) : The binding of drugs to serum albumins like BSA can significantly affect their distribution and bioavailability. nih.gov Fluorescence quenching studies are commonly used to investigate these interactions. nih.govmdpi.com The quenching of BSA's intrinsic fluorescence upon the addition of a ligand can indicate the formation of a complex. researchgate.netresearchgate.net The mechanism of quenching, whether static or dynamic, can be determined by analyzing the quenching constants at different temperatures. mdpi.com For many heterocyclic compounds, the primary mode of interaction with BSA is found to be hydrophobic forces and hydrogen bonding. nih.gov

Cellular Pathway Interrogation and Signal Transduction Modulation

The biological effects of this compound analogues are ultimately mediated through their influence on cellular signaling pathways. One notable example is the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. A study on pyrrolidine dithiocarbamate, a related compound, demonstrated its ability to activate the p38 MAPK pathway. nih.gov This activation was shown to protect brain endothelial cells from apoptosis, suggesting a potential neuroprotective mechanism. nih.gov The modulation of MAPK pathways can have diverse cellular outcomes, including effects on cell proliferation, differentiation, and survival. researchgate.net

Elucidation of Binding Modes and Molecular Recognition

Molecular docking and other computational techniques have been instrumental in elucidating the binding modes of pyrrolidine dione analogues with their biological targets. These studies provide a detailed picture of the molecular interactions that govern binding affinity and selectivity.

For instance, docking studies of pyrrolidine-2,3-dione derivatives into the ATP-binding site of Cdk5/p25 have revealed key interactions that contribute to their inhibitory activity. nih.gov Similarly, the selectivity of N-substituted pyrrolidine-2,5-dione derivatives for COX-2 has been explained by their ability to form significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. nih.gov In the case of receptor ligands, molecular modeling has helped to rationalize the observed binding affinities and functional activities by identifying specific hydrogen bonds and hydrophobic interactions with receptor residues. nih.govunimore.it For DNA-binding compounds, docking simulations can predict the preferred binding site (e.g., minor groove) and the nature of the interactions. researchgate.net

In Vitro Biochemical and Cell-Based Assays for Mechanistic Insight

A variety of in vitro biochemical and cell-based assays are employed to gain mechanistic insights into the biological activities of this compound analogues.

Biochemical Assays : These include direct enzyme inhibition assays using purified enzymes like COX, CDKs, and mPGES-1 to determine IC₅₀ and Kᵢ values. nih.govmdpi.com Radioligand binding assays are used to measure the affinity of compounds for specific receptors. nih.gov

Cell-Based Assays :

Cytotoxicity Assays : The MTT assay is commonly used to assess the effect of compounds on cell viability. biointerfaceresearch.com

Anti-inflammatory Assays : The inhibition of albumin denaturation is a widely used in vitro assay to screen for anti-inflammatory activity. nih.govmdpi.com

Cell Migration and Invasion Assays : Transwell invasion assays are used to evaluate the ability of compounds to inhibit cancer cell metastasis, for example, by targeting the CXCL12/CXCR4 axis. nih.gov

Cell Cycle Analysis : Flow cytometry is employed to determine the effect of compounds on the cell cycle distribution of cancer cells, often in conjunction with CDK inhibition studies. mdpi.com

Apoptosis Assays : The induction of apoptosis can be assessed by measuring the expression of apoptosis-related proteins like Bcl-2 and the activation of caspases. mdpi.com

Antibacterial and Antifungal Assays : The minimum inhibitory concentration (MIC) is determined to evaluate the antimicrobial activity of the compounds. biointerfaceresearch.comtandfonline.com

These assays, often used in combination, provide a comprehensive understanding of the mechanisms through which these compounds exert their biological effects.

Future Directions and Emerging Paradigms in 2 Pyrrolidin 2 Yl Cycloheptane 1,3 Dione Research

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic strategies for 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione will likely focus on efficiency, sustainability, and stereochemical control. Modern synthetic methods for pyrrolidine (B122466) derivatives often employ catalytic and asymmetric approaches to achieve high yields and enantiomeric purity. researchgate.netorganic-chemistry.org One promising avenue is the use of organocatalysis or transition-metal catalysis to construct the pyrrolidine ring with high stereoselectivity. organic-chemistry.org

For the cycloheptane-1,3-dione (B75613) moiety, innovative cyclization reactions will be key. sigmaaldrich.commedchemexpress.com The development of one-pot or tandem reactions that can assemble the entire molecular framework from simple precursors would represent a significant advancement. Such methodologies would not only be more efficient but also more environmentally friendly by reducing the number of steps and the amount of waste generated.

Table 1: Potential Synthetic Approaches for this compound

ApproachKey FeaturesPotential Advantages
Asymmetric OrganocatalysisUse of small organic molecules as catalysts.High enantioselectivity, metal-free, milder reaction conditions.
Transition-Metal CatalysisUtilization of metals like palladium, rhodium, or iridium.High efficiency, broad substrate scope, potential for novel bond formations.
Multi-component ReactionsCombining three or more reactants in a single step.Increased efficiency, reduced waste, rapid generation of molecular diversity.
Flow ChemistryContinuous synthesis in a reactor system.Improved safety, scalability, and reproducibility.

Discovery of Novel Therapeutic and Agrochemical Applications Beyond Current Scope

The structural motifs within this compound suggest a broad spectrum of potential biological activities. Pyrrolidine-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The pyrrolidine-2,5-dione scaffold, a close relative, has been investigated for anticonvulsant and tyrosinase inhibitory activities. researchgate.net

The dione (B5365651) component is also of significant interest. For instance, 2-acyl-cyclohexane-1,3-diones, which are structurally similar to the cycloheptane-1,3-dione moiety, are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. nih.govnih.gov This suggests that this compound and its derivatives could be explored as novel agrochemicals.

Future research will likely involve high-throughput screening of this compound and its analogues against a wide array of biological targets to uncover novel therapeutic and agrochemical applications.

Advancements in Targeted Delivery and Prodrug Strategies

To enhance the therapeutic potential and minimize off-target effects of this compound, future research will likely focus on targeted delivery and prodrug strategies. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, could be employed to improve the solubility, stability, and bioavailability of the compound. mdpi.com

Prodrug approaches could also be explored to improve the pharmacokinetic profile of the molecule. This would involve chemically modifying the compound to an inactive form that is converted to the active drug at the target site. For instance, the ketone or amine functionalities could be temporarily masked with groups that are cleaved by specific enzymes present in the target tissue.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and design. nih.govmdpi.com In the context of this compound, AI and ML algorithms could be used to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic or agrochemical activity of novel analogues.

Optimize Physicochemical Properties: Predict and optimize properties such as solubility, permeability, and metabolic stability (ADME/T properties). nih.gov

De Novo Design: Generate novel molecular structures with desired biological activities and properties. mdpi.com

Plan Synthetic Routes: Predict efficient and sustainable synthetic pathways for the target compound and its derivatives.

The integration of AI and ML will accelerate the discovery and development of new drug candidates based on the this compound scaffold.

Exploration of Stereoisomer-Specific Biological Profiles and Enantiopure Synthesis

The pyrrolidine ring in this compound contains a stereocenter, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). It is well-established that different stereoisomers of a drug can have vastly different biological activities and safety profiles. nih.gov

A critical area of future research will be the enantiopure synthesis of each stereoisomer of this compound. nih.govnih.gov This will allow for the individual evaluation of their biological profiles to identify the most potent and safest isomer for a particular application. Techniques such as 1,3-dipolar cycloaddition reactions using chiral nitrones have been successfully employed for the stereoselective synthesis of related pyrrolidine derivatives. nih.gov

Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, future studies will likely employ multi-omics approaches. nih.gov These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a compound. mdpi.com

By integrating data from these different "omics" layers, researchers can:

Identify Drug Targets: Pinpoint the specific proteins or pathways that the compound interacts with.

Elucidate Mechanisms of Action: Understand the downstream effects of target engagement.

Discover Biomarkers: Identify molecular signatures that can predict the efficacy or toxicity of the compound.

Multi-omics studies will be instrumental in building a comprehensive understanding of the pharmacological and toxicological profiles of this compound, paving the way for its potential clinical or agricultural development. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyrrolidin-2-yl)cycloheptane-1,3-dione, and how do experimental parameters influence yield and purity?

  • Methodology : Synthesis often involves cyclization or condensation reactions, with parameters like temperature, solvent polarity, and catalyst choice critically affecting outcomes. For example, pyrrolidine derivatives are frequently synthesized via Mannich reactions or reductive amination, where pH and stoichiometric ratios must be optimized to avoid side products . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity. Statistical design of experiments (DoE) can systematically evaluate parameter interactions .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodology : X-ray crystallography provides definitive structural confirmation, while NMR spectroscopy resolves stereochemistry and dynamic behavior. For purity, HPLC coupled with UV-Vis or MS detectors is standard. IR spectroscopy can identify functional groups (e.g., diketone C=O stretches at ~1700 cm⁻¹). Comparative analysis with computational spectra (DFT calculations) enhances validation .

Q. What are the primary reaction mechanisms involving this compound in organic synthesis?

  • Methodology : The diketone moiety facilitates nucleophilic additions (e.g., enolate formation), while the pyrrolidine ring may act as a chiral auxiliary. Mechanistic studies using kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹³C tracing) can track reaction pathways. Computational tools like DFT simulations (e.g., Gaussian) model transition states and energetics .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

  • Methodology : Reaction path sampling (e.g., using Nudged Elastic Band methods) identifies low-energy pathways for cyclization. Machine learning (ML) models trained on reaction databases predict optimal catalysts or solvents. For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback loops to minimize trial-and-error approaches .

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or stereoselectivity?

  • Methodology : Systematic error analysis (e.g., control experiments for side reactions) and meta-analyses of published data identify confounding variables. Advanced statistical tools (e.g., ANOVA for factorial designs) isolate significant factors. Cross-validation with independent techniques (e.g., enantioselective HPLC vs. optical rotation) ensures reproducibility .

Q. How does the compound’s conformation influence its reactivity in asymmetric catalysis or supramolecular assemblies?

  • Methodology : Dynamic NMR or X-ray crystallography under varying conditions (temperature, solvent) maps conformational flexibility. Molecular dynamics (MD) simulations (e.g., AMBER) model non-covalent interactions (e.g., hydrogen bonding with diketones). Stereoelectronic effects are probed via Hammett plots or linear free-energy relationships (LFER) .

Q. What are the challenges in scaling up laboratory-scale syntheses while maintaining enantiomeric excess (ee)?

  • Methodology : Continuous-flow reactors improve heat/mass transfer for exothermic steps. DoE-based optimization (e.g., response surface methodology) balances ee and scalability. In-line analytics (e.g., PAT tools) monitor critical quality attributes (CQAs) in real time. Membrane separation technologies (CRDC subclass RDF2050104) may enhance purification .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying the compound’s biological activity?

  • Methodology : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate target engagement. Dose-response curves (Hill equation modeling) quantify potency (EC₅₀/IC₅₀). Confocal microscopy or flow cytometry tracks cellular uptake. Negative controls (e.g., scrambled analogs) rule out nonspecific effects .

Q. What interdisciplinary approaches integrate this compound into materials science or drug discovery pipelines?

  • Methodology : For materials, self-assembly studies (SAXS/TEM) assess nanostructure formation. In drug discovery, fragment-based screening (SPR or crystallography) identifies binding hotspots. Collaborative frameworks (e.g., CRDC subclass RDF2050112) align chemical engineering with pharmacological validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.